N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide
Description
Properties
Molecular Formula |
C19H14ClN3O2 |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14ClN3O2/c1-12-4-9-16-21-17(13-5-7-14(20)8-6-13)18(23(16)11-12)22-19(24)15-3-2-10-25-15/h2-11H,1H3,(H,22,24) |
InChI Key |
PGRBOFYMVKTMDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl)C=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyridines with α-Haloketones
A widely adopted route involves the Gould-Jacobs reaction, where 2-amino-6-methylpyridine reacts with α-bromo-4-chloroacetophenone under basic conditions. The reaction proceeds via nucleophilic substitution followed by intramolecular cyclization to yield the imidazo[1,2-a]pyridine scaffold. Key modifications include:
-
Solvent Systems : Ethanol or dimethylformamide (DMF) at reflux (80–100°C) for 6–12 hours.
-
Catalysis : Potassium carbonate or triethylamine as a base to deprotonate intermediates.
-
Yield Optimization : Reported yields range from 65% to 78%, with purity >95% after recrystallization in ethyl acetate.
Amidation for Furan-2-carboxamide Attachment
Carboxylic Acid Activation
The furan-2-carboxamide moiety is introduced via amide coupling between the imidazo[1,2-a]pyridine-3-amine and furan-2-carbonyl chloride. Standard protocols involve:
Alternative Coupling Agents
For milder conditions, N,N’-carbonyldiimidazole (CDI) or HATU enables amide bond formation in tetrahydrofuran (THF) at 50°C, achieving yields of 85–90%.
Integrated Synthetic Pathways
One-Pot Sequential Synthesis
A streamlined approach combines cyclocondensation and amidation in a single reactor:
Industrial-Scale Production
For bulk synthesis, continuous flow reactors optimize heat transfer and mixing:
-
Residence Time : 30 minutes at 100°C.
-
Catalyst Recycling : Palladium nanoparticles immobilized on silica gel reduce costs.
Analytical Validation and Quality Control
Spectroscopic Characterization
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar imidazo[1,2-a]pyridine system and amide bond geometry.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways during Gould-Jacobs reactions may yield positional isomers. Strategies to enhance selectivity:
Solvent and Waste Management
-
Green Solvents : Cyclopentyl methyl ether (CPME) replaces DMF, reducing environmental impact.
-
Catalyst Recovery : Magnetic Pd catalysts achieve 95% recovery via external magnets.
| Parameter | Optimized Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 90°C (cyclocondensation) | +15% |
| Catalyst Loading | 2 mol% Pd | +10% |
| Solvent Polarity | High (DMF vs. ethanol) | +8% |
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized imidazo[1,2-a]pyridine derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The 4-chlorophenyl group and the imidazo[1,2-a]pyridine core are crucial for binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their modifications, and biological activities:
Key Observations
Substituent Effects: Chlorophenyl vs. However, fluorophenyl analogs (e.g., MIC = 0.03 µM) retain moderate activity, suggesting substituent positioning also plays a role. Methyl Groups: The 6-methyl group in the target compound and analogs (e.g., MIC = 0.004 µM ) is critical for maintaining planarity and hydrophobic interactions within enzyme active sites.
Linker and Functional Group Impact :
- Furan-2-carboxamide : The target’s furan moiety introduces a rigid, oxygen-containing heterocycle, which may improve metabolic stability compared to acetamide-linked analogs (e.g., Compound 28 ).
- Acetamide vs. Carboxamide : Acetamide derivatives (e.g., ) often require salt forms (e.g., HCl) for solubility, whereas carboxamides like the target compound may exhibit better intrinsic bioavailability.
Hydroxypyrimidine derivatives (349.3 ) show even lower weights but lack reported MIC data, making direct efficacy comparisons challenging.
Research Implications
- Optimization Strategies : The target compound’s furan-carboxamide scaffold offers a promising template for further optimization, particularly in balancing potency (via chloro substituents) and solubility (via heterocyclic linkers).
- Toxicity Considerations : While imidazo[1,2-a]pyridines generally exhibit low toxicity , the target compound’s specific safety profile requires empirical validation due to its unique substituents.
- Synthetic Feasibility : Analogous compounds (e.g., 32.9% yield for Compound 28 ) suggest that the target’s synthesis may face moderate efficiency challenges, necessitating improved coupling or purification methods.
Biological Activity
N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H13ClN2O
- Molecular Weight : 272.73 g/mol
- CAS Number : 103844-30-0
The compound features a unique combination of an imidazo[1,2-a]pyridine core with a furan carboxamide structure, which contributes to its diverse biological activity.
1. Anti-Cancer Activity
Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. A study evaluated several derivatives against various cancer cell lines, revealing that modifications in substituents can enhance potency:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 4d | HepG2 | 33.29 |
| 4a | HepG2 | 35.01 |
| 4b | HepG2 | 37.31 |
| 4c | HepG2 | 39.22 |
The structure–activity relationship (SAR) analysis showed that electron-donating groups significantly improve anti-cancer activity. For instance, the para-methyl substitution on phenyl rings resulted in enhanced efficacy against the HepG2 cell line compared to other configurations .
2. Anti-Microbial Activity
The compound's antimicrobial properties have also been investigated. In vitro studies demonstrated its effectiveness against both bacterial and fungal strains. The presence of an aromatic moiety in the compound contributes to its lipophilicity, enhancing its ability to penetrate microbial membranes:
| Microbial Strain | Inhibition Zone (mm) at 10 mg/mL |
|---|---|
| E. coli | 10.5 |
| S. aureus | 13 |
| Fungal Strains | 12 - 19 |
Minimum Inhibitory Concentration (MIC) values were reported between 120.7 and 190 µg/mL for various strains, indicating promising potential for therapeutic applications .
The proposed mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors within cancer cells or microbial organisms. By binding to these targets, it may inhibit essential biological processes, leading to cell death or growth inhibition.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound and its derivatives:
- Study on HepG2 Cells : A detailed examination found that derivatives with specific substituents displayed varying degrees of cytotoxicity against HepG2 cells, suggesting that structural modifications can lead to enhanced therapeutic effects.
- Antimicrobial Efficacy : Another study reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural features play a crucial role in biological activity.
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide, and what critical parameters influence yield?
A key approach involves formylation of the imidazo[1,2-a]pyridine core followed by condensation with furan-2-carboxamide. For example, phosphorus oxychloride (POCl₃) and DMF in chloroform at 0–10°C can introduce a formyl group at position 3 of the core structure, as demonstrated in analogous syntheses . Reflux duration (8–12 hours) and stoichiometric control of POCl₃ are critical to avoid side reactions. Post-synthesis, vacuum evaporation ensures product isolation. Yield optimization requires precise temperature control during formylation and purification via column chromatography .
Q. How should researchers validate the structural identity and purity of this compound?
Combined spectroscopic techniques are essential:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl at C6, chlorophenyl at C2) and furan-carboxamide linkage .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Antimicrobial Activity : Screen against Mycobacterium tuberculosis (Mtb) using microbroth dilution (MIC assays), comparing results to imidazo[1,2-a]pyridine derivatives with known potency (e.g., MIC = 0.004–0.03 µM in similar compounds) .
- Anti-inflammatory Potential : Test COX-2 inhibition via enzyme-linked immunosorbent assays (ELISA), referencing structural analogs like 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine (IC₅₀ = 0.1 µM) .
Advanced Research Questions
Q. How do structural modifications to the imidazo[1,2-a]pyridine core influence bioactivity? Insights from SAR studies.
Substituent effects are critical:
Q. How can conflicting potency data across studies be systematically addressed?
Discrepancies in MIC or IC₅₀ values often arise from:
Q. What challenges arise in designing in vivo studies for this compound, and how can they be mitigated?
- Physicochemical Limitations : Low aqueous solubility (common in imidazo[1,2-a]pyridines) may limit bioavailability. Strategies include:
- Metabolic Stability : Methyl groups at C6 reduce CYP450-mediated oxidation, but furan rings may undergo hepatic glucuronidation. Microsomal stability assays (e.g., human liver microsomes) are recommended .
Q. How can selectivity for COX-2 over COX-1 be optimized?
- Sulfonamide/Sulfone Groups : Introduce 4-(methylsulfonyl)phenyl at C2 to enhance COX-2 binding (e.g., >100-fold selectivity in analogs) .
- Docking Studies : Use molecular modeling (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with COX-2 Val523) .
- In Vitro Selectivity Assays : Compare inhibition ratios (COX-2/COX-1 IC₅₀) across derivatives .
Q. Can this compound serve as a PET tracer for imaging applications?
The imidazo[1,2-a]pyridine scaffold has been used in PET tracers targeting translocator protein (TSPO) in atherosclerosis. For example, ¹⁸F-PBR111 (a structurally related compound) showed high uptake in macrophage-rich plaques . To adapt this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
